(S)-2-Amino-N-(2-chloro-benzyl)-3-methyl-butyramide
Description
(S)-2-Amino-N-(2-chloro-benzyl)-3-methyl-butyramide is a chiral primary amine derivative with a branched aliphatic chain and a 2-chlorobenzyl substituent. The compound’s stereochemistry and chloro-substituted aromatic moiety suggest roles in modulating interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-chlorophenyl)methyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-8(2)11(14)12(16)15-7-9-5-3-4-6-10(9)13/h3-6,8,11H,7,14H2,1-2H3,(H,15,16)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVJWTPBSXHZPC-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC=CC=C1Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1=CC=CC=C1Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-chloro-benzyl)-3-methyl-butyramide typically involves the reaction of 2-chlorobenzyl chloride with a suitable amine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the purification and isolation of the compound to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-chloro-benzyl)-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
(S)-2-Amino-N-(2-chloro-benzyl)-3-methyl-butyramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-chloro-benzyl)-3-methyl-butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Below is a detailed comparison of structural analogs, focusing on substituent variations, physicochemical properties, and biological relevance.
Structural and Substituent Variations
Table 1: Key Structural Features and Molecular Properties
Key Observations:
- Chlorine Position: The 2-chloro substitution in the target compound contrasts with 3-chloro (e.g., ) and 2,4-dichloro (e.g., ) analogs.
- Electron-Withdrawing Groups: The 3-cyano (CN) group in and 3-trifluoromethyl (CF₃) in introduce polarity and electron-withdrawing effects, which may influence solubility and metabolic stability.
Physicochemical and Electronic Properties
- Electronic Effects: DFT studies on related compounds (e.g., ) demonstrate that electron-withdrawing groups (CN, CF₃) alter electron density distributions, affecting tautomerization and nonlinear optical properties.
Biological Activity
(S)-2-Amino-N-(2-chloro-benzyl)-3-methyl-butyramide is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Amino group : Contributing to its basicity and potential interactions with biological targets.
- Chloro-benzyl moiety : Enhancing lipophilicity, which may influence membrane permeability.
- Butyramide backbone : Providing structural stability and facilitating interactions with enzymes or receptors.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes involved in metabolic pathways. For instance, it may target kinases or phosphatases, leading to altered cellular signaling.
- Receptor Modulation : It potentially interacts with specific receptors, influencing their activity and downstream signaling pathways, which can affect cell proliferation and apoptosis.
Biological Activity
Research has highlighted several areas where this compound exhibits significant biological activity:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
- Anticancer Activity : The compound has shown promise in inhibiting the growth of cancer cell lines. For example, studies indicate that it can induce apoptosis in specific cancer types through modulation of apoptotic pathways.
Case Studies
-
Anticancer Efficacy :
- A study evaluated the effects of this compound on human breast cancer cells. Results indicated a dose-dependent reduction in cell viability, suggesting potential as a chemotherapeutic agent.
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Enzyme Inhibition :
- Research focused on the inhibition of pantothenate kinase by similar compounds revealed that modifications in the chemical structure could enhance inhibitory activity. This indicates that this compound might be optimized for better efficacy against specific targets.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, anticancer |
| (S)-2-Amino-N-(4-chlorobenzyl)-3-methyl-butyramide | Structure | Moderate anticancer |
| Benzamide derivatives | Structure | Enzyme inhibitors |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
